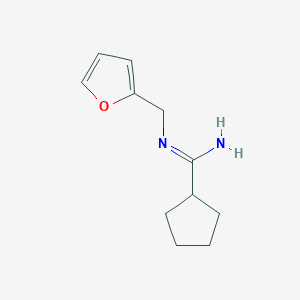
N-(furan-2-ylmethyl)cyclopentanecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)cyclopentanecarboximidamide is an organic compound characterized by the presence of a furan ring and a cyclopentanecarboximidamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of furan-2-carboxaldehyde with cyclopentanecarboximidamide. The reaction is carried out under mild conditions, often using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonate) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the reaction efficiency and yield . This method allows for the rapid and efficient production of the compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imidamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)cyclopentanecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The furan ring and imidamide group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)furan-2-carboxamide
- N-(furan-2-ylmethyl)-1H-indole-3-carboxamide
- Furan carboxanilides
Uniqueness
N-(furan-2-ylmethyl)cyclopentanecarboximidamide is unique due to its combination of a furan ring and a cyclopentanecarboximidamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(furan-2-ylmethyl)cyclopentanecarboximidamide is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article focuses on its biological activity, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12N2O
- IUPAC Name : this compound
This structure features a furan ring attached to a cyclopentanecarboximidamide moiety, which is critical for its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes. One of the notable targets is Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a target for diabetes treatment. DPP-IV inhibitors are known to enhance insulin secretion and improve glycemic control in diabetic patients .
Table 1: Inhibitory Activity Against DPP-IV
Antioxidant Properties
In addition to enzyme inhibition, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Comparison
Case Study 1: Diabetes Management
A study involving diabetic rats demonstrated that administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The mechanism was attributed to its DPP-IV inhibitory activity, leading to increased insulin levels .
Case Study 2: Neuroprotection
Another investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with this compound reduced cell death and improved cell viability by modulating oxidative stress pathways .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-(furan-2-ylmethyl)cyclopentanecarboximidamide |
InChI |
InChI=1S/C11H16N2O/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13) |
InChI Key |
OXTQDUFGYFPEBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=NCC2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















